

5-Bromo-2-methyl-2-pentene chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2-pentene

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An In-depth Technical Guide to 5-Bromo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Bromo-2-methyl-2-pentene**, a versatile reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols involving this compound.

Chemical Structure and IUPAC Name

5-Bromo-2-methyl-2-pentene is a halogenated aliphatic, unsaturated hydrocarbon. Its structure consists of a five-carbon pentene chain with a methyl group at the second carbon and a bromine atom at the fifth position. The double bond is located between the second and third carbons.

- IUPAC Name: 5-bromo-2-methylpent-2-ene[1]
- Molecular Formula: C₆H₁₁Br[1][2]
- SMILES: CC(=CCBr)C[3]
- InChI Key: UNXURIHDFUQNOC-UHFFFAOYSA-N[1][2][4]

The presence of both a double bond and a reactive bromine atom makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[3]

Physicochemical Properties

The following table summarizes the key quantitative data for **5-Bromo-2-methyl-2-pentene**.

Property	Value	Source
Molecular Weight	163.06 g/mol	^{[1][5][6]}
Appearance	Clear light yellow liquid	^[1]
Boiling Point	152-154 °C	^{[4][7][8]}
Density	1.217 g/mL at 25 °C	^{[4][7]}
Refractive Index (n _{20/D})	1.476	^{[4][7]}
Flash Point	22 °C (71.6 °F) - closed cup	^[4]
Water Solubility	Slightly miscible	^{[7][8][9]}
Storage Temperature	2-8°C	^{[4][9]}

Experimental Protocols

5-Bromo-2-methyl-2-pentene is a key reagent in various organic syntheses, including the formation of sesquiterpenoids.^{[5][7]}

Synthesis of **5-Bromo-2-methyl-2-pentene** from Cyclopropyl Methyl Ketone^{[7][9]}

This synthetic route involves the reaction of cyclopropyl methyl ketone with methylmagnesium bromide followed by treatment with sulfuric acid.

- Step 1: Grignard Reaction. To a solution of methylmagnesium bromide in tetrahydrofuran (THF), cyclopropyl methyl ketone is added dropwise under an inert atmosphere. The reaction mixture is then refluxed for approximately one hour.

- **Step 2: Ring Opening and Bromination.** The reaction mixture is cooled and then added to a pre-cooled solution of 35% sulfuric acid. This step facilitates the ring opening of the cyclopropyl group. The mixture is warmed and stirred to ensure the completion of the reaction.
- **Step 3: Workup and Isolation.** The organic phase is separated, washed with water, and the solvent is removed by vacuum distillation to yield an oily residue. The residue is dissolved in THF to be used in subsequent steps or purified further to obtain **5-bromo-2-methyl-2-pentene**. A reported yield for this process is approximately 77%.^[7]

Application in the Synthesis of Penifulvin A

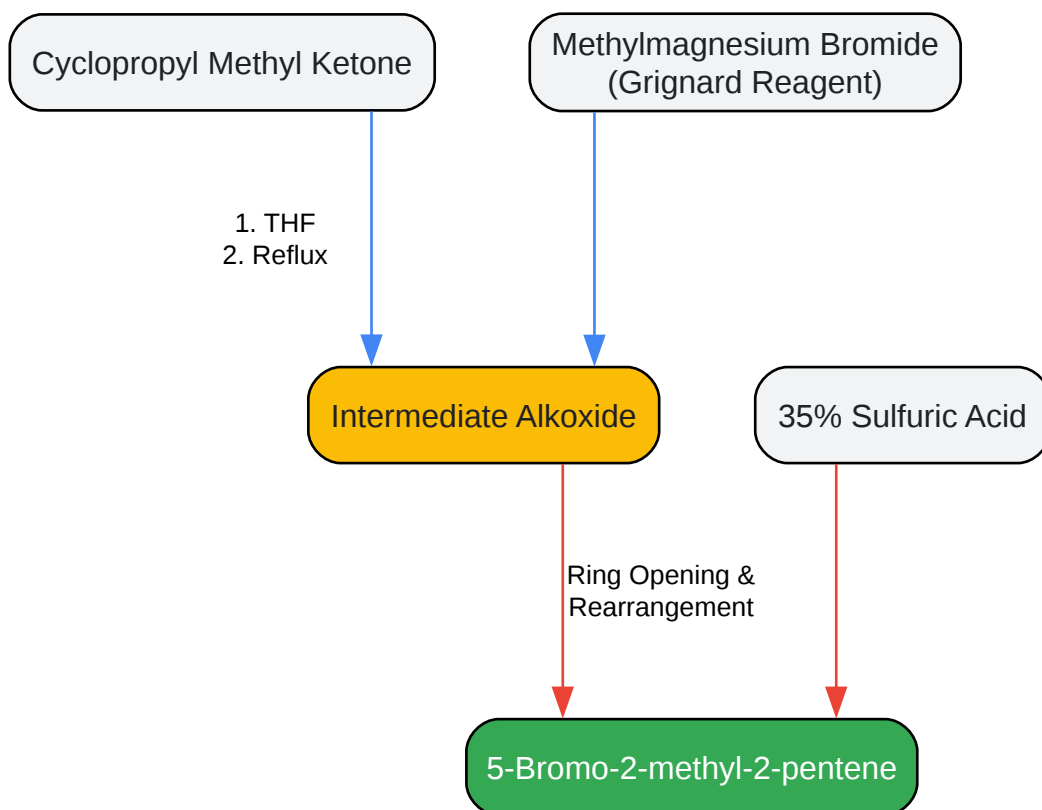
5-Bromo-2-methyl-2-pentene serves as a crucial building block in the total synthesis of Penifulvin A, a sesquiterpenoid with a novel dioxo-fenestrane structure and insecticidal properties.^{[4][7][8][9]} The synthesis involves the use of this reagent to introduce a C6 unit into the molecular framework.

Application in the Synthesis of Geraniol-3-¹⁴C

This compound is also employed in the preparation of radiolabeled geraniol, specifically geraniol-3-¹⁴C.^{[4][7][8][9]} This highlights its utility in creating isotopically labeled compounds for metabolic and mechanistic studies.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from cyclopropyl methyl ketone to **5-Bromo-2-methyl-2-pentene**.



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Synthesis of **5-Bromo-2-methyl-2-pentene**.

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